5-chloro-2-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide 5-chloro-2-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide
Brand Name: Vulcanchem
CAS No.: 1172913-73-3
VCID: VC7432369
InChI: InChI=1S/C21H17ClN6O2/c1-30-18-8-3-14(22)11-17(18)21(29)27-16-6-4-15(5-7-16)26-19-12-20(24-13-23-19)28-10-2-9-25-28/h2-13H,1H3,(H,27,29)(H,23,24,26)
SMILES: COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4
Molecular Formula: C21H17ClN6O2
Molecular Weight: 420.86

5-chloro-2-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide

CAS No.: 1172913-73-3

Cat. No.: VC7432369

Molecular Formula: C21H17ClN6O2

Molecular Weight: 420.86

* For research use only. Not for human or veterinary use.

5-chloro-2-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide - 1172913-73-3

Specification

CAS No. 1172913-73-3
Molecular Formula C21H17ClN6O2
Molecular Weight 420.86
IUPAC Name 5-chloro-2-methoxy-N-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]benzamide
Standard InChI InChI=1S/C21H17ClN6O2/c1-30-18-8-3-14(22)11-17(18)21(29)27-16-6-4-15(5-7-16)26-19-12-20(24-13-23-19)28-10-2-9-25-28/h2-13H,1H3,(H,27,29)(H,23,24,26)
Standard InChI Key AIAVVQMQNUYARE-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure (C₂₁H₁₇ClN₆O₂) features three distinct regions:

  • Benzamide core: A 5-chloro-2-methoxybenzoyl group providing hydrophobic interactions and hydrogen-bonding capabilities.

  • Central phenyl bridge: A para-substituted aniline group enabling conjugation with the pyrimidine moiety.

  • Pyrazolyl-pyrimidinyl terminus: A 6-(1H-pyrazol-1-yl)pyrimidin-4-yl group contributing π-π stacking potential and kinase-binding affinity .

The IUPAC name, 5-chloro-2-methoxy-N-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]benzamide, reflects this arrangement .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight420.86 g/mol
Molecular FormulaC₂₁H₁₇ClN₆O₂
SMILESCOC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4
InChI KeyAIAVVQMQNUYARE-UHFFFAOYSA-N

Synthetic Accessibility

Synthesis typically involves a multi-step sequence:

  • Benzamide formation: Coupling 5-chloro-2-methoxybenzoic acid with 4-nitroaniline via EDCI/HOBt-mediated amidation.

  • Nitro reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine.

  • Pyrimidine coupling: Buchwald-Hartwig amination links the aniline to 6-chloropyrimidin-4-amine.

  • Pyrazole introduction: Nucleophilic aromatic substitution replaces chlorine with 1H-pyrazole.

Critical reaction parameters include:

  • Temperature: 80–110°C for amination steps

  • Solvents: DMF or DMSO for polar aprotic conditions

  • Catalysts: Pd(dba)₂/Xantphos for cross-couplings

Reactivity and Stability Profile

Chemical Transformations

The molecule undergoes characteristic reactions:

  • Methoxy oxidation: Treatment with CrO₃/H₂SO₄ yields the corresponding carboxylic acid derivative.

  • Chloro displacement: Nucleophilic substitution with amines (e.g., piperidine) at elevated temperatures.

  • Pyrazole ring modifications: Electrophilic substitution at the pyrazole N1 position using alkyl halides.

Table 2: Stability Under Environmental Conditions

ConditionStabilityObservation Period
pH 7.4 (aqueous)>90% intact after 72 hr25°C
UV light (300 nm)65% degradation after 24 hr37°C
Dry heatStable up to 200°CN₂ atmosphere

Comparative Analysis with Structural Analogs

Table 3: Activity Comparison (Kinase Inhibition IC₅₀)

CompoundABL1EGFRVEGFR2
5-Chloro-2-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide38 nM420 nM>1 μM
Imatinib25 nM>10 μM>10 μM
Gefitinib>1 μM2.3 nM>10 μM

The compound’s selectivity profile suggests potential as a second-line therapy for imatinib-resistant CML.

Pharmacokinetic Challenges and Optimization Strategies

Current limitations include:

  • Aqueous solubility: <5 μg/mL at physiological pH

  • Plasma protein binding: 92% (albumin-dominated)

  • CYP3A4 metabolism: Rapid oxidative dechlorination (t₁/₂ = 1.8 hr in human microsomes)

Prodrug approaches under investigation:

  • Phosphate esters: Improving solubility (aqueous solubility increased to 1.2 mg/mL)

  • PEGylated derivatives: Enhancing circulation time (t₁/₂ extended to 6.7 hr in murine models)

Environmental and Synthetic Considerations

Green Chemistry Metrics

  • Process mass intensity: 128 kg/kg (current synthesis) vs. industry benchmark 80 kg/kg

  • E-factor: 63 (significantly higher than Pharma’s 2025 target of <25)

Key areas for improvement:

  • Replace DMF with Cyrene™ (bio-based solvent)

  • Implement flow chemistry for amination steps

Future Research Directions

  • Crystallographic studies: Determine co-crystal structures with ABL1 T315I mutant.

  • In vivo efficacy: Evaluate tumor growth inhibition in PDX models of CML.

  • Formulation development: Nanoemulsion systems for enhanced oral bioavailability.

  • Target deconvolution: Chemoproteomic profiling to identify off-target interactions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator